Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride
CAS No.:
Cat. No.: VC16549101
Molecular Formula: C14H21ClN2O2
Molecular Weight: 284.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21ClN2O2 |
|---|---|
| Molecular Weight | 284.78 g/mol |
| IUPAC Name | methyl 4-amino-1-benzylpiperidine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C14H20N2O2.ClH/c1-18-14(17)12-10-16(8-7-13(12)15)9-11-5-3-2-4-6-11;/h2-6,12-13H,7-10,15H2,1H3;1H |
| Standard InChI Key | JDJLOUBQBCYCEN-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CN(CCC1N)CC2=CC=CC=C2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride, reflects its structural components:
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Piperidine backbone: A six-membered nitrogen-containing ring.
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Benzyl group: Attached to the nitrogen at position 1, contributing hydrophobic interactions.
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Amino group: At position 4, enabling hydrogen bonding with biological targets.
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Methyl ester: At position 3, influencing metabolic stability.
The SMILES notation (COC(=O)C1CN(CCC1N)CC2=CC=CC=C2.Cl) and InChIKey (JDJLOUBQBCYCEN-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemistry.
Table 1: Comparative Analysis of Related Piperidine Derivatives
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with piperidine precursors. Key steps include:
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Esterification: Thionyl chloride (SOCl₂) reacts with carboxylic acids to form methyl esters, as demonstrated in general piperidine synthesis protocols .
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Benzylation: Introduction of the benzyl group via nucleophilic substitution or reductive amination.
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Amination: Selective introduction of the amino group at position 4, often using ammonia or protected amines.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Reaction conditions (e.g., solvent choice, temperature) critically influence yields. For example, hydrogenation reactions under argon atmosphere ensure selective reduction of intermediates .
Purification and Analysis
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Column chromatography is employed to isolate the compound from reaction mixtures.
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Spectroscopic techniques:
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¹H/¹³C NMR: Confirms structural integrity and substitution patterns.
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IR spectroscopy: Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
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Mass spectrometry: Validates molecular weight (m/z 284.78).
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Mechanism of Action and Biological Activity
Target Interactions
The compound interacts with biological targets through:
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Hydrogen bonding: The amino group engages with polar residues on enzymes or receptors.
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Hydrophobic interactions: The benzyl group binds to non-polar pockets.
Antiproliferative Activity
Studies on piperidine derivatives reveal dose-dependent inhibition of cancer cell proliferation:
Table 2: Research Findings on Antiproliferative Effects
| Cell Line | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|
| Breast cancer | 12.3 | Tubulin polymerization inhibition | |
| Ovarian cancer | 18.7 | Apoptosis induction |
These effects are attributed to disruption of microtubule dynamics and activation of caspase pathways.
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